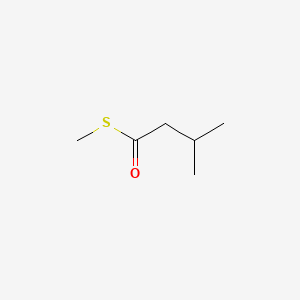

S-Methyl 3-methylthiobutyrate is a thiocarboxylic ester.

S-Methyl 3-methylbutanethioate

CAS No.: 23747-45-7

Cat. No.: VC1694071

Molecular Formula: C6H12OS

Molecular Weight: 132.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23747-45-7 |

|---|---|

| Molecular Formula | C6H12OS |

| Molecular Weight | 132.23 g/mol |

| IUPAC Name | S-methyl 3-methylbutanethioate |

| Standard InChI | InChI=1S/C6H12OS/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3 |

| Standard InChI Key | MPLWTJZAFOVXKP-UHFFFAOYSA-N |

| SMILES | CC(C)CC(=O)SC |

| Canonical SMILES | CC(C)CC(=O)SC |

Introduction

Basic Information and Nomenclature

S-Methyl 3-methylbutanethioate is an organosulfur compound with the molecular formula C₆H₁₂OS and a molecular weight of 132.224 g/mol . The compound is registered under CAS Registry Number 23747-45-7 . The chemical structure consists of a thioester functional group where a methyl group is attached to a sulfur atom bonded to a carbonyl carbon, with a 3-methylbutanoyl group completing the structure.

Chemical Identity

The compound is formally identified through several systematic naming conventions and identifiers:

Alternative Names

The compound is known by several synonyms in scientific literature and chemical databases:

This variety of nomenclature reflects the compound's representation across different chemical contexts and applications, though its structural identity remains consistent across all designations.

Physical and Chemical Properties

S-Methyl 3-methylbutanethioate possesses distinct physical and chemical properties that are important for its identification, handling, and applications. These properties have been determined through experimental measurements and computational predictions.

Physical Properties

The key physical properties of S-Methyl 3-methylbutanethioate are summarized in Table 1.

Table 1: Physical Properties of S-Methyl 3-methylbutanethioate

The compound exists as a liquid at standard temperature and pressure, with a moderate vapor pressure indicating some degree of volatility. Its LogP value of 2.13 suggests moderate lipophilicity, which has implications for its solubility behavior and potential applications in various systems .

Chromatographic Behavior

S-Methyl 3-methylbutanethioate has been characterized through gas chromatography, with its retention behavior documented in scientific literature. When analyzed on a DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) with helium as the carrier gas, the compound exhibits a Van Den Dool and Kratz retention index (RI) of 938 . This chromatographic parameter is valuable for the identification of the compound in complex mixtures and has been determined using a custom temperature program: starting at 50°C (1 min), ramping at 5°C/min to 100°C, followed by 10°C/min to 250°C (9 min hold) .

Spectroscopic Data

Spectroscopic characterization provides essential information for the identification and structural confirmation of S-Methyl 3-methylbutanethioate. The compound has been analyzed using various spectroscopic techniques, with mass spectrometry data being particularly well-documented.

Applications and Occurrence

S-Methyl 3-methylbutanethioate has been identified and studied in various contexts, with its applications primarily related to its organoleptic properties and natural occurrence.

Natural Occurrence

One significant application of S-Methyl 3-methylbutanethioate relates to its presence in natural products. Research by Beaulieu and Grimm (2001) identified this compound in cantaloupe at various developmental stages using solid phase microextraction (SPME) techniques . This research, published in the Journal of Agricultural and Food Chemistry, demonstrates the compound's role as a volatile constituent contributing to the aroma profile of this fruit .

The presence of this thioester in fruit suggests it may play a role in flavor chemistry and could potentially be of interest to the food and fragrance industries. The ability to detect and quantify this compound in complex natural matrices highlights the importance of its chromatographic and spectroscopic characterization.

Thermodynamic Properties

Thermodynamic parameters provide insight into the energetic behavior and stability of S-Methyl 3-methylbutanethioate. Some calculated thermodynamic properties are available from computational methods.

Calculated Thermodynamic Data

The following thermodynamic properties have been calculated for S-Methyl 3-methylbutanethioate using the Joback method :

Table 2: Calculated Thermodynamic Properties of S-Methyl 3-methylbutanethioate

| Property | Value | Unit | Method |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -98.60 | kJ/mol | Joback Calculation |

| Standard Enthalpy of Formation in gas phase (ΔfH° gas) | -243.16 | kJ/mol | Joback Calculation |

These calculated values provide estimates of the compound's thermodynamic stability and energetic behavior, though experimental verification would be valuable for confirming these computational predictions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume